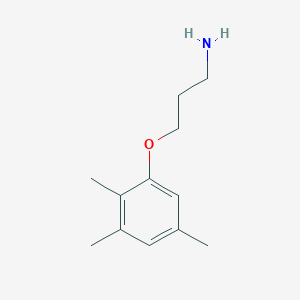

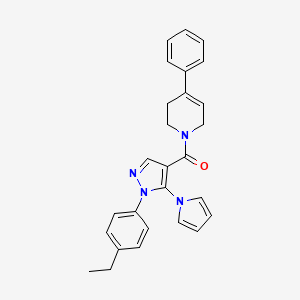

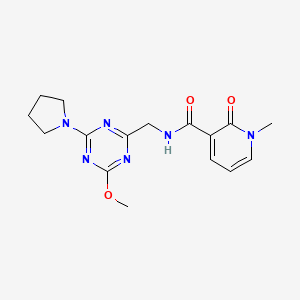

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C29H31N3O5 and its molecular weight is 501.583. The purity is usually 95%.

BenchChem offers high-quality 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sigma-2 Receptor Probe Development

The compound 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, due to its structural similarities with certain benzamide analogues, may find applications in the development of probes for sigma-2 receptors. In a study, benzamide analogues were radiolabeled for the evaluation of their binding to sigma-2 receptors, indicating the potential utility of related compounds in receptor studies and imaging (Xu et al., 2005).

Tumor Proliferation Imaging

Similarly structured compounds have been explored for their feasibility in imaging tumor proliferation using PET scans in patients with malignant neoplasms. These studies suggest that derivatives could potentially be applied in assessing cellular proliferation in tumors, correlating tumor uptake with proliferation markers, thereby offering insights into the proliferative status of solid tumors (Dehdashti et al., 2013).

Antioxidant Studies

Quinazolin derivatives, which share structural features with 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, have been synthesized and characterized for their antioxidant potential. These compounds demonstrated significant scavenging activity against radicals, indicating their potential application in the development of antioxidant therapies (Al-azawi, 2016).

Synthetic Methodology Development

The synthesis of compounds with complex quinazolin structures has been a focus of research, aiming to develop practical and scalable routes. These studies contribute to the broader field of synthetic organic chemistry, providing efficient methodologies for the synthesis of quinazolin derivatives that could include compounds similar to 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide (Yoshida et al., 2014).

Antimicrobial Activity

Quinazolin derivatives have also been explored for their antimicrobial properties. The structure-activity relationship studies of these compounds have identified key features important for the inhibition of various bacterial strains, suggesting that similar compounds could serve as a basis for developing new antimicrobial agents (Saravanan et al., 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carbaldehyde with N-propylbenzamide in the presence of a suitable catalyst.", "Starting Materials": [ "6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carbaldehyde", "N-propylbenzamide", "Suitable catalyst" ], "Reaction": [ "To a stirred solution of 6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carbaldehyde (1.0 equiv) in a suitable solvent, add N-propylbenzamide (1.2 equiv) and the suitable catalyst (0.1 equiv).", "Heat the reaction mixture at a suitable temperature for a suitable time until the reaction is complete.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum to obtain the desired compound." ] } | |

CAS-Nummer |

1189643-71-7 |

Produktname |

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide |

Molekularformel |

C29H31N3O5 |

Molekulargewicht |

501.583 |

IUPAC-Name |

4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide |

InChI |

InChI=1S/C29H31N3O5/c1-5-13-30-27(33)22-11-9-20(10-12-22)17-32-28(34)23-15-25(36-3)26(37-4)16-24(23)31(29(32)35)18-21-8-6-7-19(2)14-21/h6-12,14-16H,5,13,17-18H2,1-4H3,(H,30,33) |

InChI-Schlüssel |

YHXLACUTMDSVCC-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC(=C4)C)OC)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide](/img/structure/B2582498.png)

![4-[(Propan-2-yl)carbamoyl]butanoic acid](/img/structure/B2582502.png)

![(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2582506.png)

![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)

![1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B2582512.png)